molecular formula C14H19NO2 B4561349 N-allyl-2-(4-methylphenoxy)butanamide

N-allyl-2-(4-methylphenoxy)butanamide

Cat. No.: B4561349
M. Wt: 233.31 g/mol
InChI Key: OAYGCTHJKITCQS-UHFFFAOYSA-N
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Description

N-allyl-2-(4-methylphenoxy)butanamide is a synthetic butanamide derivative characterized by an allyl group attached to the nitrogen atom and a 4-methylphenoxy substituent at the second carbon of the butanamide backbone. The allyl group may enhance metabolic stability, while the 4-methylphenoxy moiety could influence lipophilicity and steric effects, impacting binding affinity .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10-15-14(16)13(5-2)17-12-8-6-11(3)7-9-12/h4,6-9,13H,1,5,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGCTHJKITCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=C)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compounds listed in (labeled m, n, o) share a butanamide core but exhibit critical differences in substituents and stereochemistry compared to N-allyl-2-(4-methylphenoxy)butanamide:

Feature This compound Compounds m/n/o ()
N-Substituent Allyl group 3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]
Phenoxy Substituent 4-methylphenoxy 2-(2,6-dimethylphenoxy)acetamido
Stereochemistry Not specified in evidence Multiple stereocenters (e.g., 2R,4R,5S)
Additional Groups None Hydroxy, diphenylhexane backbone

Key Observations :

  • The allyl group in the target compound may confer greater metabolic resistance than the tetrahydropyrimidinone moiety in m/n/o, which could influence pharmacokinetics .

Functional Implications

  • Lipophilicity: The 4-methylphenoxy group in the target compound likely increases lipophilicity relative to the 2,6-dimethylphenoxy analogs, affecting membrane permeability and bioavailability.
  • Stereochemical Complexity : Compounds m/n/o feature multiple stereocenters, which are absent in the target compound. This difference might enhance target specificity in m/n/o but complicate synthesis .

Limitations of Available Evidence

The provided sources lack direct pharmacological or biochemical data for this compound. Comparisons are restricted to structural inferences from analogs in and 2, which focus on substrate analogues and stereoisomeric derivatives. Further studies are required to validate hypotheses regarding solubility, potency, or toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-(4-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-(4-methylphenoxy)butanamide

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